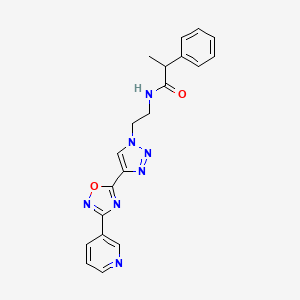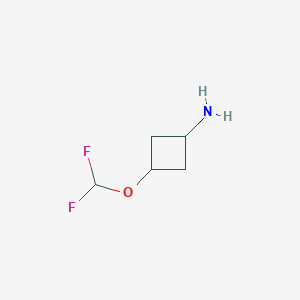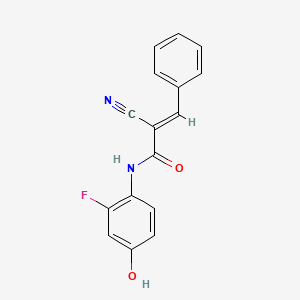
(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of a cyano group, a fluoro-substituted hydroxyphenyl group, and a phenyl group attached to a propenamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with phenylacetonitrile in the presence of a base, followed by the addition of an amide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The fluoro and hydroxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating pathways involved in cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-cyano-N-(2-hydroxyphenyl)-3-phenyl-2-propenamide: Lacks the fluoro substitution, which may affect its reactivity and biological activity.
(E)-2-cyano-N-(2-fluoro-4-methoxyphenyl)-3-phenyl-2-propenamide: Contains a methoxy group instead of a hydroxy group, leading to different chemical properties.
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methylphenyl)-2-propenamide: Has a methyl-substituted phenyl group, which can influence its steric and electronic characteristics.
Uniqueness
The presence of both the fluoro and hydroxy groups on the phenyl ring of (2E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-14-9-13(20)6-7-15(14)19-16(21)12(10-18)8-11-4-2-1-3-5-11/h1-9,20H,(H,19,21)/b12-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVNCQGNKANUPF-XYOKQWHBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(2,4-Dichlorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2410770.png)
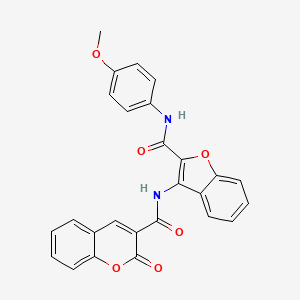

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea](/img/structure/B2410773.png)
![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-one](/img/structure/B2410774.png)
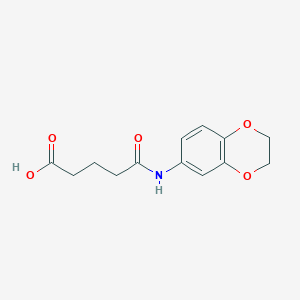
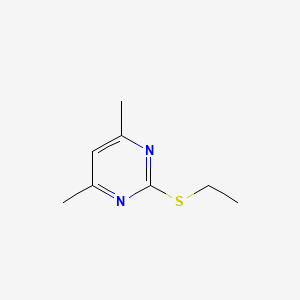
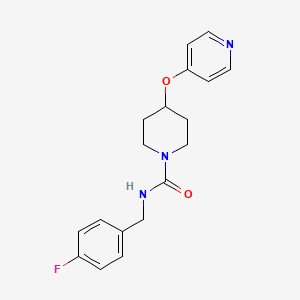
![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)
